molecular formula C16H19FN2S B5401631 1-(4-fluorophenyl)-4-(2-thienylmethyl)-1,4-diazepane

1-(4-fluorophenyl)-4-(2-thienylmethyl)-1,4-diazepane

Cat. No. B5401631
M. Wt: 290.4 g/mol
InChI Key: NEGBLSSFGWIJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(2-thienylmethyl)-1,4-diazepane, commonly known as FTZM, is a chemical compound belonging to the class of diazepanes. It is a synthetic compound, which has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of FTZM is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. This results in an increase in the activity of the GABAergic system, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and physiological effects:
FTZM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce anxiety and induce sedation in animal models. FTZM has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, FTZM has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems.

Advantages and Limitations for Lab Experiments

FTZM has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical composition and purity. FTZM also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various neurotransmitter systems. However, FTZM also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on the central nervous system. Additionally, the potential for off-target effects and toxicity must be carefully considered when using FTZM in lab experiments.

Future Directions

There are several future directions for research on FTZM. One potential area of research is the development of more selective and potent GABA-A receptor modulators based on the structure of FTZM. Additionally, the potential therapeutic applications of FTZM for various neurological disorders, such as anxiety and epilepsy, could be further explored. Finally, the safety and toxicity of FTZM must be carefully evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(2-thienylmethyl)-1,4-diazepane is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action involves modulation of the GABA-A receptor, resulting in anxiolytic, sedative, and anticonvulsant effects. FTZM has several advantages for use in lab experiments, but its limitations and potential for off-target effects must be carefully considered. Future research directions include the development of more selective and potent GABA-A receptor modulators and the exploration of FTZM's therapeutic potential for various neurological disorders.

Synthesis Methods

FTZM can be synthesized through a multistep process, which involves the reaction of 4-fluorobenzaldehyde and 2-thienylmethanamine in the presence of a reducing agent. The resulting intermediate is then treated with acetic anhydride and sodium acetate to form the final product. The purity and yield of the synthesized FTZM can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

FTZM has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. FTZM has also been shown to modulate the activity of various neurotransmitter systems, including GABAergic, serotonergic, and dopaminergic systems.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2S/c17-14-4-6-15(7-5-14)19-9-2-8-18(10-11-19)13-16-3-1-12-20-16/h1,3-7,12H,2,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBLSSFGWIJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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